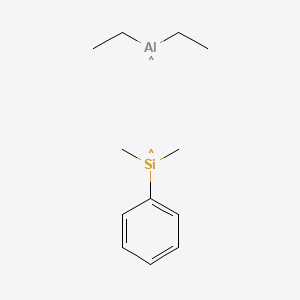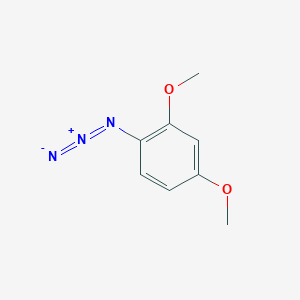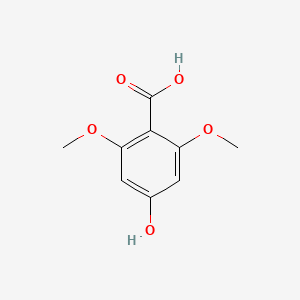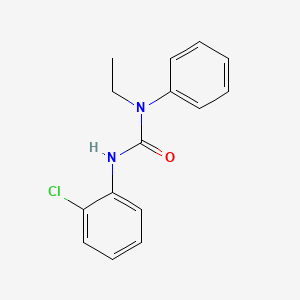![molecular formula C17H20N2O7 B14410497 3'-O-[(4-Methoxyphenyl)methyl]uridine CAS No. 85193-75-5](/img/structure/B14410497.png)
3'-O-[(4-Methoxyphenyl)methyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-[(4-Methoxyphenyl)methyl]uridine is a modified nucleoside that belongs to the class of 2’-O-Methyl RNA Phosphoramidites. This compound is characterized by the presence of a 4-methoxyphenylmethyl group attached to the 3’-hydroxyl group of uridine. It is used in various scientific research applications, particularly in the synthesis of modified oligonucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[(4-Methoxyphenyl)methyl]uridine involves several steps. One common method includes the protection of the 5’-hydroxyl group of uridine with a dimethoxytrityl (DMT) group, followed by the methylation of the 2’-hydroxyl group. The 3’-hydroxyl group is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the 4-methoxyphenylmethyl group .
Industrial Production Methods
Industrial production of 3’-O-[(4-Methoxyphenyl)methyl]uridine typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-[(4-Methoxyphenyl)methyl]uridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The 4-methoxyphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Applications De Recherche Scientifique
3’-O-[(4-Methoxyphenyl)methyl]uridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mécanisme D'action
The mechanism of action of 3’-O-[(4-Methoxyphenyl)methyl]uridine involves its incorporation into RNA molecules. The presence of the 4-methoxyphenylmethyl group can influence the stability and function of the RNA, potentially affecting its interactions with proteins and other molecules. This modification can alter the RNA’s secondary structure and its ability to participate in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyluridine: Similar in structure but lacks the 4-methoxyphenylmethyl group.
5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-methyl-uridine: Contains additional protecting groups at the 5’-position.
Uniqueness
3’-O-[(4-Methoxyphenyl)methyl]uridine is unique due to the specific modification at the 3’-position, which can significantly impact its chemical and biological properties. This modification allows for the study of RNA interactions and functions that are not possible with unmodified nucleosides .
Propriétés
Numéro CAS |
85193-75-5 |
|---|---|
Formule moléculaire |
C17H20N2O7 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(4-methoxyphenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-12(8-20)26-16(14(15)22)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1 |
Clé InChI |
NRQASGKBEAPKCT-DTZQCDIJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO |
SMILES canonique |
COC1=CC=C(C=C1)COC2C(OC(C2O)N3C=CC(=O)NC3=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)

![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)



![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)


![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)

